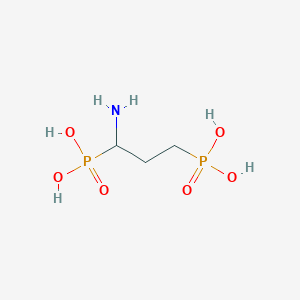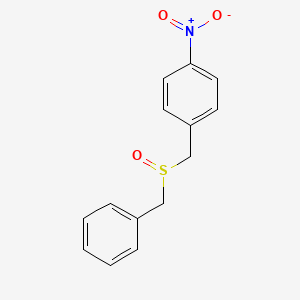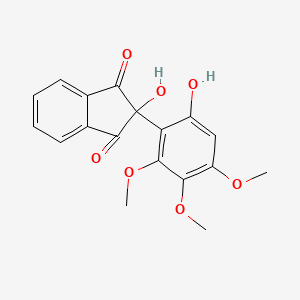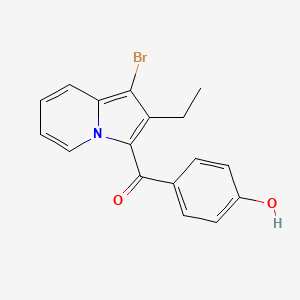
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol is a fluorinated organic compound with the molecular formula C6HF11S. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol typically involves the fluorination of precursor compounds. One common method is the reaction of a suitable pentene derivative with elemental fluorine or a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol involves its interaction with molecular targets through its thiol and fluorinated groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Uniqueness
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol is unique due to its combination of a thiol group with multiple fluorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .
Propiedades
Número CAS |
79272-21-2 |
|---|---|
Fórmula molecular |
C6HF11S |
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol |
InChI |
InChI=1S/C6HF11S/c7-3(8,6(15,16)17)2(18)1(4(9,10)11)5(12,13)14/h18H |
Clave InChI |
NGHCXLWPFGYEAQ-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(F)(F)F)(F)F)S)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


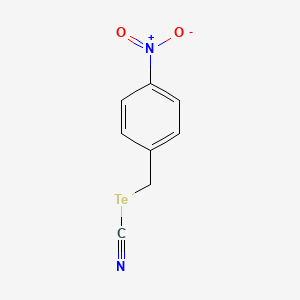

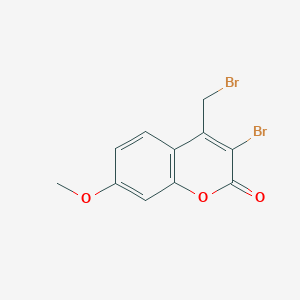
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
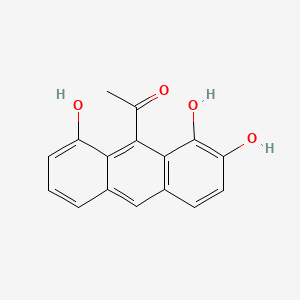
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)

